Ethyl 4-oxo-4H-quinolizine-2-carboxylate
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Overview
Description
Ethyl 4-oxo-4H-quinolizine-2-carboxylate is a heterocyclic compound that belongs to the quinolizine family. This compound is characterized by a fused bicyclic structure containing a quinoline moiety and a carboxylate ester group. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-oxo-4H-quinolizine-2-carboxylate can be synthesized through a multi-step process starting from commercially available 2-pyridinecarbaldehyde. The synthesis involves a one-pot Stobbe condensation followed by cyclization. The structure of the formed compound is confirmed by mass spectra, H-1 NMR, and C-13 NMR, among other techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This typically includes refining reaction conditions, improving yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4H-quinolizine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl or amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinolizine derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Its derivatives are being investigated for their potential therapeutic effects against various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-4H-quinolizine-2-carboxylate involves its interaction with specific molecular targets. For instance, as an HIV integrase inhibitor, it binds to the active site of the enzyme, preventing the integration of viral DNA into the host genome. This inhibition is facilitated by the compound’s ability to chelate metal ions, which are essential cofactors for the enzyme’s activity .
Comparison with Similar Compounds
Ethyl 4-oxo-4H-quinolizine-2-carboxylate can be compared with other quinolizine derivatives, such as:
4-Oxo-4H-quinolizine-3-carboxylic acid: Similar in structure but with different functional groups, leading to varied biological activities.
Ethyl benzo [6,7]-4-oxo-4H-quinolizine-3-carboxylate:
The uniqueness of this compound lies in its specific ester functional group, which imparts distinct chemical reactivity and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl 4-oxoquinolizine-2-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-10-5-3-4-6-13(10)11(14)8-9/h3-8H,2H2,1H3 |
InChI Key |
JRQBXPOPELFLEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N2C=CC=CC2=C1 |
Origin of Product |
United States |
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